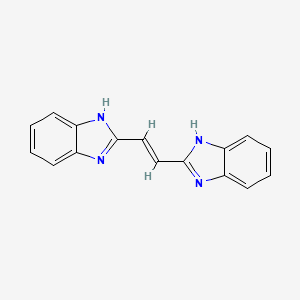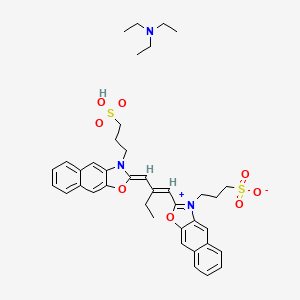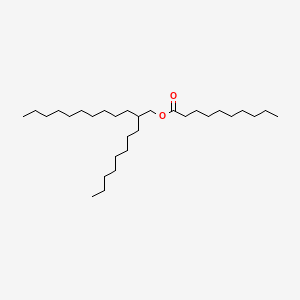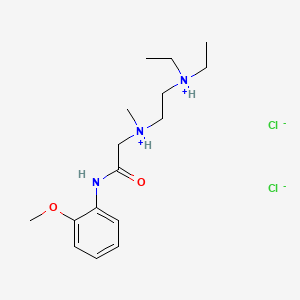![molecular formula C16H13NO B13778060 [3-(Isoquinolin-1-yl)phenyl]methanol CAS No. 1349715-97-4](/img/structure/B13778060.png)
[3-(Isoquinolin-1-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Quinolin-2-yl)benzyl alcohol is an organic compound that features a quinoline ring attached to a benzyl alcohol group Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinoline derivatives is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst .
Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid . Once the quinoline ring is formed, it can be further functionalized to introduce the benzyl alcohol group through various organic reactions.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications. Catalysts and solvents are carefully selected to ensure efficient and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-(Quinolin-2-yl)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
Oxidation: Quinoline-2-carboxylic acid or quinoline-2-carbaldehyde.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-(Quinolin-2-yl)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(Quinolin-2-yl)benzyl alcohol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline ring can intercalate with DNA, inhibiting the replication of certain microorganisms or cancer cells . Additionally, the compound may modulate specific signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
2-Quinolone: A derivative with a carbonyl group at the 2-position, used in medicinal chemistry.
3-Quinolinecarboxylic acid: A derivative with a carboxyl group at the 3-position, known for its antimicrobial properties.
Uniqueness
3-(Quinolin-2-yl)benzyl alcohol is unique due to the presence of both the quinoline ring and the benzyl alcohol group. This combination allows for diverse chemical reactivity and potential applications in various fields. The benzyl alcohol group can be further functionalized, providing opportunities for the development of new compounds with enhanced properties.
Properties
CAS No. |
1349715-97-4 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(3-isoquinolin-1-ylphenyl)methanol |
InChI |
InChI=1S/C16H13NO/c18-11-12-4-3-6-14(10-12)16-15-7-2-1-5-13(15)8-9-17-16/h1-10,18H,11H2 |
InChI Key |
DBHNUOWVONUFLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=CC(=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B13777982.png)
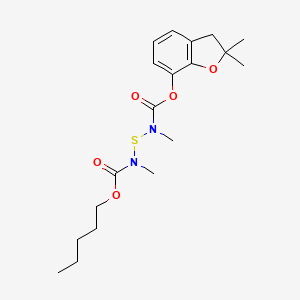

![N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate](/img/structure/B13777995.png)
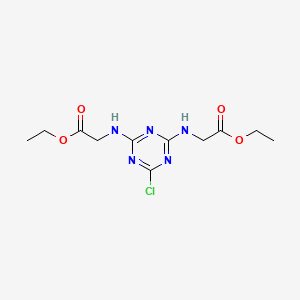


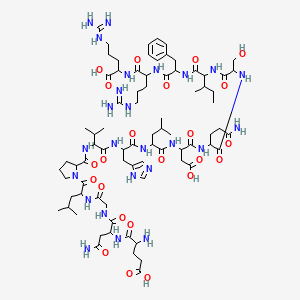
![Copper(2+), bis[(1R,2R)-1,2-cyclohexanediamine-|EN,|EN']-, dichloride](/img/structure/B13778031.png)
